N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as AM251, is a synthetic cannabinoid receptor antagonist that has been widely studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Medicinal Chemistry
Anticancer Drug Design : Research focused on designing analogues of known pharmacophores has led to the discovery of compounds with significant therapeutic indexes. For example, analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) have been found to possess therapeutic indexes 8-12 times higher than their precursors, suggesting a methodology that could be applicable for designing derivatives of the compound for anticancer applications (Sosnovsky, Rao, & Li, 1986).
Histone Deacetylase Inhibitors : Compounds containing thiophene substituted derivatives have shown good antiproliferative activity against various cancer cell lines, indicating the potential use of thiophene derivatives in designing histone deacetylase inhibitors for cancer treatment (Jiao et al., 2009).
Synthetic Methodology
Novel Synthetic Routes : Studies have explored the synthesis of thioformamide and its use as a synthetic intermediate for the production of pharmaceutical intermediates and solvents, showcasing the importance of innovative synthetic pathways in the development of new chemicals, which could be relevant for synthesizing the compound (Axelrod, 1973).
Enaminone-Based Compounds : Research on non−symmetric enaminones has revealed their non-cytotoxic nature and mild or no antibacterial activity, highlighting the potential for designing non-toxic compounds for biological applications. This approach could inform the synthesis and application of "N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide" in a way that minimizes cytotoxicity (Cindrić et al., 2018).
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S2/c21-12-8-15(16-5-3-13-23-16)7-11-20-18(22)19(9-1-2-10-19)17-6-4-14-24-17/h3-6,13-15,21H,1-2,7-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZUHMXMEXZZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCC(CCO)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.